3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a hydroxy group and a carboxylic acid group attached to a propanoic acid chain, with a 2,4-dimethylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of a strong base such as sodium hydroxide and heating to facilitate the decarboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid
- 3-(2,4-Dimethylphenyl)-3-hydroxypropanol
- 2,4-Dimethylbenzoic acid
Uniqueness
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
NWJZAMGWNMHODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)O)C |
Origin of Product |
United States |
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